
Stibine, bis(pentafluorophenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stibine, bis(pentafluorophenyl)phenyl- is an organoantimony compound characterized by the presence of two pentafluorophenyl groups and one phenyl group attached to a central antimony atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stibine, bis(pentafluorophenyl)phenyl- typically involves the reaction of antimony trichloride with pentafluorophenyl lithium and phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid decomposition of the reactants.
Industrial Production Methods
Industrial production of Stibine, bis(pentafluorophenyl)phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Stibine, bis(pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The pentafluorophenyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of organoantimony derivatives.
Wissenschaftliche Forschungsanwendungen
Stibine, bis(pentafluorophenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoantimony compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Stibine, bis(pentafluorophenyl)phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from other molecules. This property makes it useful in catalysis and in the formation of coordination complexes. The specific pathways involved depend on the context of its use, such as in catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(pentafluorophenyl)borate: This compound also contains pentafluorophenyl groups and is used as a weakly coordinating anion in various applications.
Bis(pentafluorophenyl)mercury: Similar in structure, this compound is used in coordination chemistry and has unique properties due to the presence of mercury.
Uniqueness
Stibine, bis(pentafluorophenyl)phenyl- is unique due to the presence of antimony, which imparts distinct chemical properties compared to similar compounds containing boron or mercury
Eigenschaften
CAS-Nummer |
21041-56-5 |
|---|---|
Molekularformel |
C18H5F10Sb |
Molekulargewicht |
533.0 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentafluorophenyl)-phenylstibane |
InChI |
InChI=1S/2C6F5.C6H5.Sb/c2*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;1-5H; |
InChI-Schlüssel |
QBCOHNFSGAVGGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sb](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


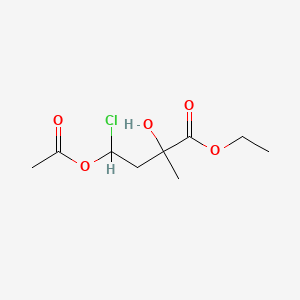
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
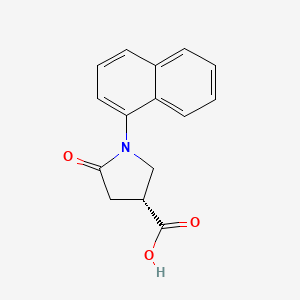

![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
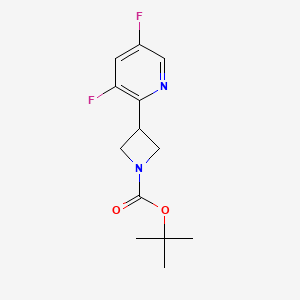
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)

![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
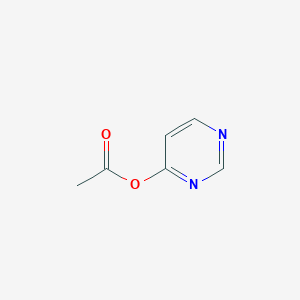


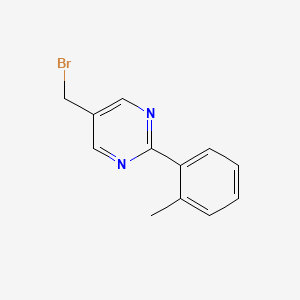
![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
